

Anticancer Effects of Alloisoimperatorin

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Compound of Interest		
Compound Name:	Alloisoimperatorin	
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Alloisoimperatorin has been shown to possess potent anti-proliferative, pro-apoptotic, and anti-invasive properties in various cancer cell lines. The primary mechanisms of action identified to date involve the induction of reactive oxygen species (ROS), leading to autophagy in cervical cancer, and the activation of apoptosis and ferroptosis in breast cancer.

Effects on Cervical Cancer Cells

In vitro studies on human cervical cancer cell lines, HeLa and SiHa, have confirmed that **Alloisoimperatorin** exerts a significant anti-proliferative effect.[1] The primary mechanism is the induction of autophagy mediated by the generation of reactive oxygen species (ROS).[1] The anti-proliferative activity was observed to be most prominent at the 48-hour time point.[1]

Effects on Breast Cancer Cells

Alloisoimperatorin inhibits the viability, growth, and invasion of human breast cancer cell lines MDA-MB-231 and MCF-7.[2] Its mechanism of action in these cells is multifaceted, involving the activation of the classical apoptotic pathway, ferroptosis, and oxeiptosis.[2][3] A key study demonstrated that at a concentration of 150 µmol/L, Alloisoimperatorin significantly activates caspases and inhibits cell invasion.[2] This is achieved by directly targeting and decreasing the expression of SLC7A11 and Glutathione Peroxidase 4 (GPX4), key regulators of ferroptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on **Alloisoimperatorin**.



Table 1: In Vitro Effects of Alloisoimperatorin on Cervical Cancer Cells

Cell Line	Effect	Key Observations	Time Point	Reference
HeLa, SiHa	Anti-proliferative	Significant inhibition of cell proliferation.	24, 48, 72 h	[1]
HeLa, SiHa	Autophagy Induction	Induced autophagy via ROS production.	Not Specified	[1]

Table 2: In Vitro Effects of Alloisoimperatorin on Breast Cancer Cells

Cell Line	Concentrati on	Effect	Key Observatio ns	Time Point	Reference
MDA-MB- 231, MCF-7	150 μmol/L	Apoptosis Induction	Significant increase in Caspase-3, -8, -9, and PARP activity.	24 h	[2]
MDA-MB- 231, MCF-7	150 μmol/L	Inhibition of Invasion	Significant reduction in the number of invading cells.	24 h	[2]
MDA-MB- 231, MCF-7	Not Specified	Inhibition of Growth	Decreased expression of SLC7A11 and GPX4.	Not Specified	[2]

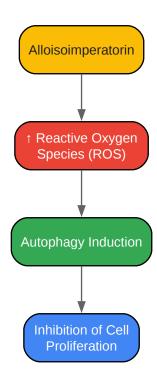
Signaling Pathways and Mechanisms of Action



Alloisoimperatorin modulates several critical cellular signaling pathways to exert its anticancer effects.

ROS-Induced Autophagy in Cervical Cancer

Alloisoimperatorin treatment leads to an accumulation of ROS within cervical cancer cells. This oxidative stress triggers an autophagic response, a cellular self-degradation process that can lead to cell death. This pathway was confirmed by the observation that the autophagy inhibitor NAC (N-acetylcysteine) reversed the effects of Alloisoimperatorin.[1]



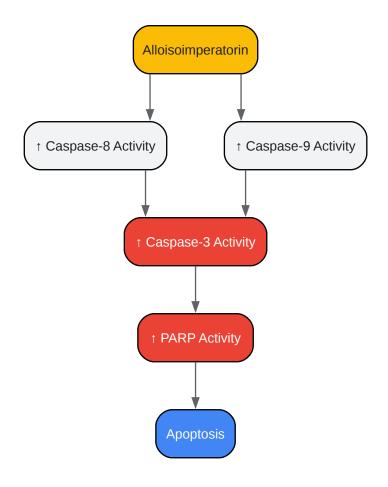
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Caption: Alloisoimperatorin induces ROS, leading to autophagy and proliferation inhibition in cervical cancer cells.

Apoptosis Induction in Breast Cancer

In breast cancer cells, **Alloisoimperatorin** activates the classical, or intrinsic, apoptotic pathway. This is evidenced by the increased activity of initiator caspase-9 and executioner caspase-3, as well as the cleavage of PARP.[2] The activation of caspase-8 suggests a potential cross-talk with the extrinsic pathway.[2]





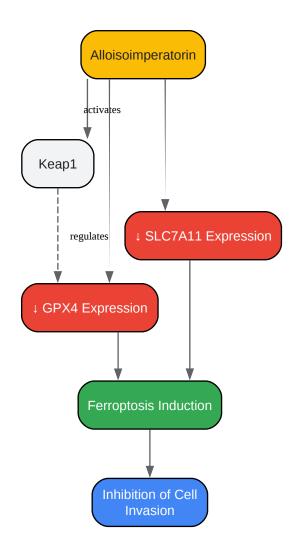
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Caption: Alloisoimperatorin activates the caspase cascade to induce apoptosis in breast cancer cells.

Invasion Inhibition via Ferroptosis Pathway Modulation

Alloisoimperatorin inhibits the invasion of breast cancer cells by inducing ferroptosis, a form of iron-dependent programmed cell death. It achieves this by downregulating the expression of key ferroptosis inhibitors, SLC7A11 and GPX4.[2] The Keap1-Nrf2 pathway is a master regulator of antioxidant responses, and GPX4 is a crucial downstream effector; by targeting these proteins, **Alloisoimperatorin** sensitizes cancer cells to lipid peroxidation and subsequent ferroptotic death, which is linked to reduced invasive potential.





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